molecular formula C8H16N2O2 B15307849 (S)-3-(2-Methylpiperazin-1-YL)propanoic acid

(S)-3-(2-Methylpiperazin-1-YL)propanoic acid

Cat. No.: B15307849
M. Wt: 172.22 g/mol
InChI Key: ZZVUKMSAGQZUBQ-ZETCQYMHSA-N
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Description

(S)-3-(2-Methylpiperazin-1-YL)propanoic acid is a chiral compound that features a piperazine ring substituted with a methyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-methylpiperazine with a suitable propanoic acid derivative. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . The reaction conditions often involve mild temperatures and the use of eco-friendly solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems, such as iridium-based complexes, can facilitate the synthesis under mild conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of (S)-3-(2-Methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

3-[(2S)-2-methylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C8H16N2O2/c1-7-6-9-3-5-10(7)4-2-8(11)12/h7,9H,2-6H2,1H3,(H,11,12)/t7-/m0/s1

InChI Key

ZZVUKMSAGQZUBQ-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CNCCN1CCC(=O)O

Canonical SMILES

CC1CNCCN1CCC(=O)O

Origin of Product

United States

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